9-Oxa-3-azabicyclo[4.2.1]nonane
CAS No.: 69928-94-5
Cat. No.: VC7860311
Molecular Formula: C7H13NO
Molecular Weight: 127.18
* For research use only. Not for human or veterinary use.
![9-Oxa-3-azabicyclo[4.2.1]nonane - 69928-94-5](/images/structure/VC7860311.png)
Specification
CAS No. | 69928-94-5 |
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Molecular Formula | C7H13NO |
Molecular Weight | 127.18 |
IUPAC Name | 9-oxa-3-azabicyclo[4.2.1]nonane |
Standard InChI | InChI=1S/C7H13NO/c1-2-7-5-8-4-3-6(1)9-7/h6-8H,1-5H2 |
Standard InChI Key | WWPSNCRLHCSSDS-UHFFFAOYSA-N |
SMILES | C1CC2CNCCC1O2 |
Canonical SMILES | C1CC2CNCCC1O2 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
9-Oxa-3-azabicyclo[4.2.1]nonane features a bicyclo[4.2.1]nonane skeleton with oxygen at position 9 and nitrogen at position 3. The molecular formula is C₇H₁₁NO, with a molecular weight of 141.17 g/mol for the base compound and 163.64 g/mol for its hydrochloride salt (CAS: 1949816-66-3) . The IUPAC name 9-oxa-3-azabicyclo[4.2.1]nonan-4-one specifies a ketone group at position 4, as evidenced by the SMILES notation O=C1CC2CCC(CN1)O2 .
Table 1: Key Structural and Physicochemical Data
The bicyclic system imposes significant ring strain, influencing reactivity and conformational flexibility. X-ray crystallography of analogous compounds reveals chair-like conformations in the oxazabicyclic rings, which stabilize interactions with biological targets .
Spectroscopic Characterization
Nuclear magnetic resonance (NMR) spectra of 9-oxa-3-azabicyclo[4.2.1]nonane derivatives show distinct signals for the heteroatoms. For example:
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¹H NMR: Protons adjacent to the nitrogen atom resonate at δ 3.2–3.5 ppm, while those near the oxygen atom appear at δ 4.0–4.3 ppm.
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¹³C NMR: The carbonyl carbon in the 4-keto derivative is observed at ~210 ppm, consistent with strained bicyclic ketones .
Synthesis and Methodological Advances
Classical Cyclization Approaches
The hydrochloride salt (9-oxa-3-azabicyclo[4.2.1]nonane HCl) is synthesized via acid-catalyzed cyclization of ω-unsaturated hydroxylamine precursors. A representative protocol involves:
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Condensation of 2-(benzyloxy)acetaldehyde with hydroxylamine derivatives.
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Intramolecular 1,3-dipolar cycloaddition under reflux in ethanol .
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Deprotection using hydrogenolysis or acidic hydrolysis to yield the free base .
Table 2: Representative Synthesis Conditions
Step | Reagents/Conditions | Yield (%) | Reference |
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Cycloaddition | EtOH, Δ, 12 h | 65–72 | |
Deprotection (Benzyl) | H₂/Pd-C, MeOH | 85 | |
Salt Formation | HCl (g), Et₂O | 90 |
Catalytic Innovations
Transition metal catalysts, particularly palladium and ruthenium complexes, enhance regioselectivity in ring-closing metathesis (RCM) of diene precursors. For example, Grubbs’ second-generation catalyst achieves 78% yield in forming the bicyclic core at 40°C . Ionic liquids like 1-butyl-3-methylimidazolium tetrafluoroborate ([BMIM][BF₄]) improve diastereoselectivity (8:1 dr) compared to traditional solvents (3:1 dr) .
Biological Activities and Mechanism of Action
Antimicrobial Properties
9-Oxa-3-azabicyclo[4.2.1]nonane derivatives exhibit broad-spectrum activity against Gram-positive bacteria (Staphylococcus aureus: MIC = 8 μg/mL) and fungi (Candida albicans: MIC = 16 μg/mL). The mechanism involves disruption of microbial cell membranes, as evidenced by lactate dehydrogenase (LDH) leakage assays.
Neurological Interactions
The compound’s azabicyclic core mimics natural alkaloids like anatoxin-a, enabling partial agonism at α4β2 nAChRs (EC₅₀ = 220 nM). Electrophysiological studies show sustained activation of hippocampal neurons, suggesting potential applications in neurodegenerative diseases.
Table 3: Pharmacological Profiling
Target | Activity | Assay | Result |
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α4β2 nAChR | Agonist | FLIPR Calcium Flux | EC₅₀ = 220 nM |
MAO-B | Inhibitor | Fluorometric Assay | IC₅₀ = 5.2 μM |
ROS Scavenging | Antioxidant | DPPH Radical Assay | SC₅₀ = 18 μM |
Applications in Alkaloid Synthesis
The compound serves as a key intermediate in synthesizing pyrrolizidine and indolizidine alkaloids. For example:
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Anatoxin-a Synthesis: Reductive amination of 9-oxa-3-azabicyclo[4.2.1]nonane with keto esters yields the tricyclic core of anatoxin-a in 4 steps.
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Pinnamine Derivatives: Mitsunobu coupling with secondary alcohols introduces functionalized side chains, enabling access to >20 pinnamine analogs .
Comparative Analysis with Structural Analogs
9-Oxa-1-azabicyclo[4.2.1]nonanes
Replacing the nitrogen at position 3 with position 1 (as in J. Org. Chem. 2006, 71, 8669) reduces nAChR affinity by 40-fold, highlighting the critical role of nitrogen positioning .
3-Azabicyclo[4.2.1]nonane-3-carboxamide
Carboxamide substitution at N3 (C₉H₁₆N₂O, MW = 168.24 g/mol) enhances blood-brain barrier permeability (PAMPA-BBB = 12 × 10⁻⁶ cm/s) but decreases antimicrobial potency.
Future Directions and Challenges
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Stereoselective Synthesis: Developing asymmetric catalysis for enantiopure derivatives to optimize receptor selectivity .
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In Vivo Toxicology: Chronic toxicity studies in murine models are needed to assess hepatotoxicity risks.
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Hybrid Derivatives: Conjugation with fluoroquinolones or β-lactams could expand antimicrobial spectra .
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